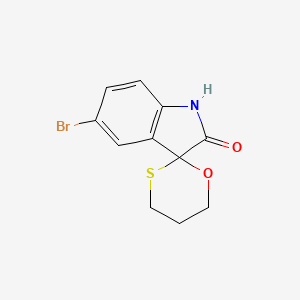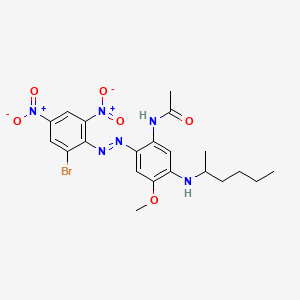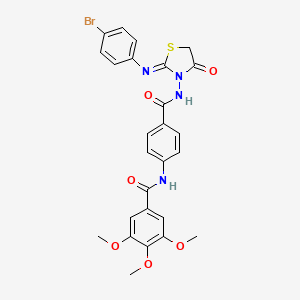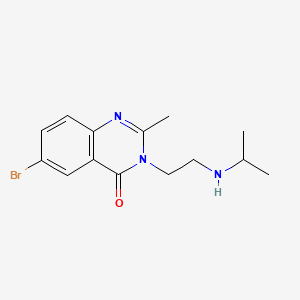
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Bromination: The 2-aminobenzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Methylation: The brominated intermediate is then methylated using a methylating agent such as methyl iodide to introduce the methyl group at the 2nd position.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and chemical reactivity.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-ethyl)amino)ethyl)-: Similar structure but with an ethyl group instead of isopropyl, which may affect its pharmacokinetic properties.
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)propyl)-: Similar structure but with a propyl group instead of ethyl, which may influence its binding affinity and selectivity.
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
77300-92-6 |
|---|---|
Molecular Formula |
C14H18BrN3O |
Molecular Weight |
324.22 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3 |
InChI Key |
PPXMOEGMTAKLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



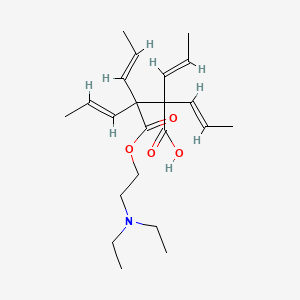
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
